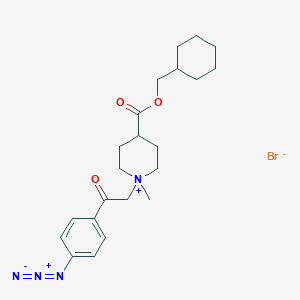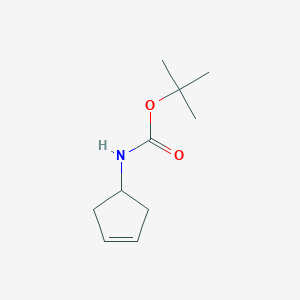
N-1-Boc-氨基-3-环戊烯
概述
描述
“N-1-Boc-Amino-3-cyclopentene” is a cyclopentenamine with a protecting group . It is used to explore the feasibility of using small molecules to functionalize Si surfaces with primary amine groups for DNA attachment .
Synthesis Analysis
The synthesis of “N-1-Boc-Amino-3-cyclopentene” involves the use of di-tert-butyl dicarbonate and 1-AMINO-3-CYCLOPENTENE HYDROCHLORIDE . An efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions has been described . This involves the use of di-tert-butyl dicarbonate with Amberlyst-15 as a catalyst in ethanol .Molecular Structure Analysis
The molecular formula of “N-1-Boc-Amino-3-cyclopentene” is C10H17NO2 . Its molecular weight is 183.25 .Chemical Reactions Analysis
The chemical reactions involving “N-1-Boc-Amino-3-cyclopentene” primarily involve the protection and deprotection of amines . The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis .Physical And Chemical Properties Analysis
“N-1-Boc-Amino-3-cyclopentene” has a predicted boiling point of 268.9±20.0 °C and a predicted density of 1.01±0.1 g/cm3 . It is a solid substance with a yellow color .科学研究应用
膦催化的环化合成
Boc-氨基取代的查耳酮与丙二烯酸酯的膦催化不对称 [3 + 2] 环化已被开发出来,产生 1,4,5-三取代的环戊烯,具有高产率和优异的非对映选择性和对映选择性 (Gao 等人,2015)。
胺的 N-叔丁氧羰基化
多酸 H3PW12O40 已被证明是胺与二叔丁基二碳酸酯进行 N-叔丁氧羰基化的有效催化剂,为生产 N-Boc 衍生物提供了一种有利的方法,没有异氰酸酯或恶唑烷酮等副产物 (Heydari 等人,2007)。
N-Boc-乙烯基-ACCA 乙酯的生物催化不对称合成
一项分离出 378 株细菌的研究确定了水生鞘氨醇菌作为一种全细胞生物催化剂,用于不对称合成 (1R, 2S)-N-Boc-1-乙烯基 ACCA 乙酯,这是丙型肝炎病毒蛋白酶抑制剂中的一种重要中间体,具有高对映选择性和转化率 (Zhu 等人,2018)。
合成中的 Ugi/De-Boc/环化策略
Ugi/de-Boc/环化 (UDC) 策略因其在合成复杂含氮杂环中的效率和结构多样性而著称,利用 Ugi 多组分反应,然后进行 Boc 脱保护和环化 (Zhang 等人,2016)。
安全和危害
未来方向
The future directions of “N-1-Boc-Amino-3-cyclopentene” research could involve further exploration of its use in the functionalization of Si surfaces for DNA attachment . Additionally, the development of more efficient and chemoselective methods for N-Boc protection of amines, amino acids, and peptides could be another area of focus .
属性
IUPAC Name |
tert-butyl N-cyclopent-3-en-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZZWRUFCUFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373520 | |
| Record name | N-1-Boc-Amino-3-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-Boc-Amino-3-cyclopentene | |
CAS RN |
193751-54-1 | |
| Record name | N-1-Boc-Amino-3-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 193751-54-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

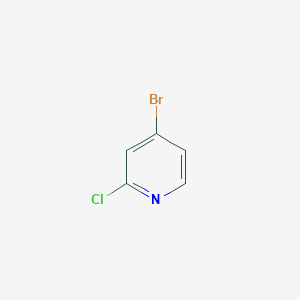
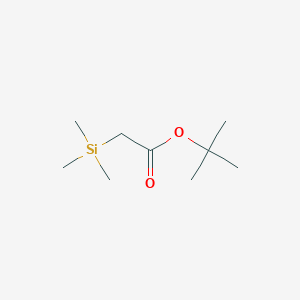
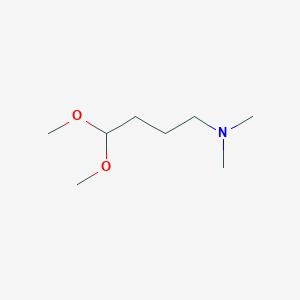
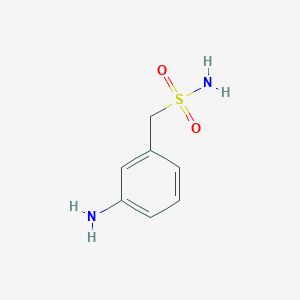
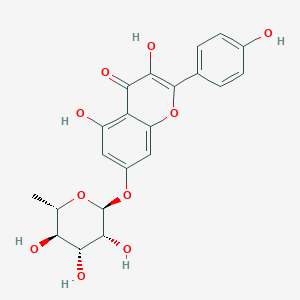
![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
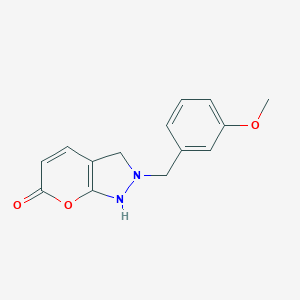
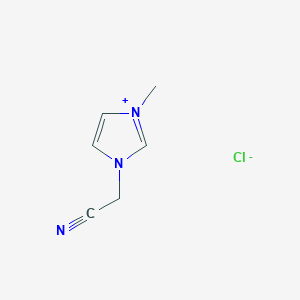
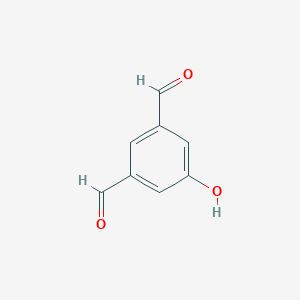
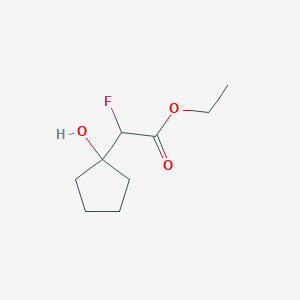
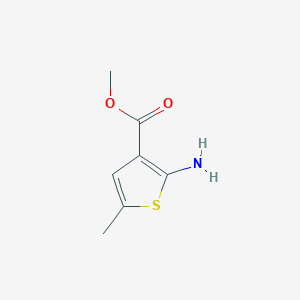
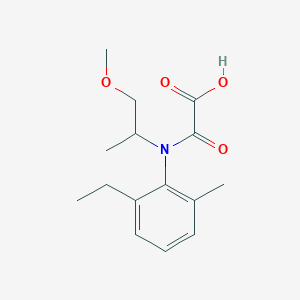
![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)
